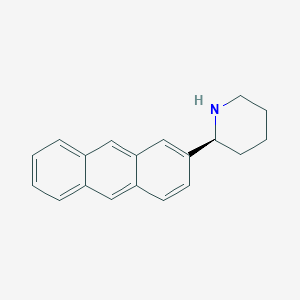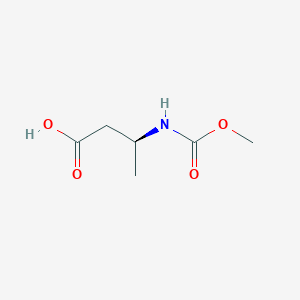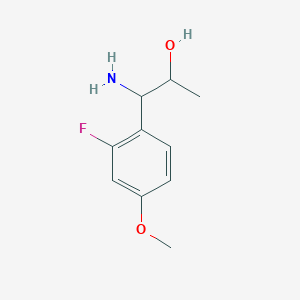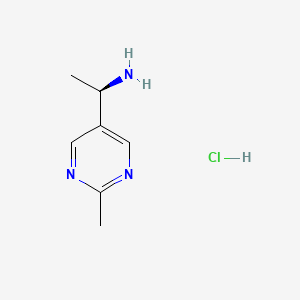
S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate: is a chemical compound with the molecular formula C9H22O3S2Si and a molecular weight of 270.48 g/mol . This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate typically involves the reaction of tert-butyldimethylsilyl chloride with 2-mercaptoethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to introduce thiol groups into proteins and peptides, facilitating the study of disulfide bond formation and protein folding .
Medicine: It can be used as a building block in the synthesis of pharmacologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions .
Comparaison Avec Des Composés Similaires
(Tert-butyldimethylsilyloxy)acetaldehyde: This compound is similar in structure and is used in synthetic glycobiology as an aldol donor and acceptor.
2-((Tert-butyldimethylsilyl)oxy)ethanol: Another similar compound used in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness: S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate is unique due to its sulfonothioate group, which imparts distinct reactivity compared to other silyl-protected compounds.
Propriétés
Formule moléculaire |
C9H22O3S2Si |
|---|---|
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(2-methylsulfonylsulfanylethoxy)silane |
InChI |
InChI=1S/C9H22O3S2Si/c1-9(2,3)15(5,6)12-7-8-13-14(4,10)11/h7-8H2,1-6H3 |
Clé InChI |
CEOZVXVWDIQTRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCSS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(4-methoxybenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13048268.png)



![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)

![Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride](/img/structure/B13048300.png)






![Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13048341.png)
